2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
説明
This compound features a 1,3-disubstituted imidazole core with a 4-bromophenyl group at position 5 and a 4-(trifluoromethoxy)phenyl group at position 1. The thioether linkage at position 2 connects to an acetamide moiety substituted with a 4-chlorophenyl group. The trifluoromethoxy (CF₃O) and bromine (Br) substituents contribute strong electron-withdrawing effects, enhancing metabolic stability and hydrophobic interactions.
特性
IUPAC Name |
2-[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrClF3N3O2S/c25-16-3-1-15(2-4-16)21-13-30-23(35-14-22(33)31-18-7-5-17(26)6-8-18)32(21)19-9-11-20(12-10-19)34-24(27,28)29/h1-13H,14H2,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCBYLRBNNDJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 574.4 g/mol. The structure features an imidazole ring, bromophenyl and trifluoromethoxy substituents, which are known to influence its biological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, in a study evaluating FabK inhibitors, derivatives of the compound showed significant inhibition against Clostridium difficile with IC50 values ranging from 0.10 to 0.24 μM, indicating potent antibacterial properties (Table 1) .
| Compound | Target | IC50 (μM) | MIC (μg/mL) |
|---|---|---|---|
| 1 | CdFabK | 0.10 | 1.56 |
| 2 | CdFabK | 0.24 | 3.12 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including non-small cell lung cancer and prostate cancer cells. The reported GI50 values ranged from 15.1 to 28.7 μM across different cell lines (Table 2) .
| Cancer Cell Line | GI50 (μM) |
|---|---|
| EKVX | 21.5 |
| RPMI-8226 | 25.9 |
| OVCAR-4 | 28.7 |
| PC-3 | 15.9 |
The biological activity of this compound can be attributed to its ability to interfere with key metabolic pathways in target organisms. For instance, the imidazole moiety is known to disrupt cellular processes by inhibiting enzyme functions critical for bacterial survival and proliferation . Additionally, the presence of bromine and trifluoromethoxy groups enhances lipophilicity, facilitating better membrane penetration and bioavailability.
Case Studies
- Antibacterial Efficacy : A study conducted on modified imidazole derivatives demonstrated that compounds similar to our target showed improved antibacterial activity against C. difficile compared to traditional antibiotics .
- Cytotoxicity Assessment : In a series of experiments assessing the cytotoxic effects on cancer cell lines, the compound exhibited selective toxicity, sparing normal cells while effectively inducing apoptosis in malignant cells .
科学的研究の応用
Antimicrobial Properties
Research has indicated that compounds similar to 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide exhibit promising antimicrobial activity. A study on derivatives of thiazol-2-yl acetamides demonstrated significant efficacy against both Gram-positive and Gram-negative bacterial strains, as well as fungal species . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of cellular processes.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7) and other solid tumors. The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells, as demonstrated through assays such as the Sulforhodamine B (SRB) assay . Molecular docking studies support these findings by illustrating the binding affinity of these compounds to specific cancer-related targets.
Synthesis and Characterization
The synthesis of 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide typically involves multi-step reactions that include the formation of thioamide linkages and imidazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- A study focused on N-(4-bromophenyl) thiazol derivatives showed promising results against resistant strains of bacteria and highlighted their potential as lead compounds for drug development .
- Another investigation into hybrid compounds containing imidazole rings revealed significant anticancer properties, suggesting that modifications to the imidazole structure could enhance efficacy against specific cancer types .
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Differences and Implications
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : The target compound’s CF₃O and Br groups likely enhance binding to hydrophobic pockets in enzymes (e.g., COX-2), similar to celecoxib’s sulfonamide group . In contrast, Compound 1’s allyl group (electron-donating) may reduce affinity for such targets .
- Halogenation : Bromine (Br) in the target compound increases molecular weight and lipophilicity compared to Compound 2’s fluorine (F), which prioritizes electronegativity over bulk .
- Heterocyclic Modifications : Compound 2’s thiazole ring could improve hydrogen bonding in active sites, whereas the target’s chlorophenyl group may favor π-π stacking .
Pharmacokinetic and Physicochemical Properties
- Solubility : The hydroxymethyl group in Compound 3 improves aqueous solubility, whereas the target compound’s CF₃O and Br substituents prioritize membrane permeability over solubility .
- Metabolic Stability : The CF₃O group in the target compound resists oxidative metabolism more effectively than Compound 1’s allyl group or Compound 2’s methoxy group .
- Crystallinity : highlights that halogenated acetamides (e.g., Compound 4) form stable crystals via N–H···O hydrogen bonds, suggesting the target compound may exhibit similar solid-state stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
